N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 2. The cyclopropyl group on the thiadiazole ring may enhance metabolic stability compared to bulkier substituents, as observed in related compounds .
Properties
Molecular Formula |
C14H13N5OS2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5OS2/c1-19-10(7-9(18-19)11-3-2-6-21-11)12(20)15-14-17-16-13(22-14)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,17,20) |
InChI Key |
SRSZLMADGKXQGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. The reaction typically occurs under specific conditions, such as reflux in a suitable solvent, with appropriate catalysts and reagents.
Industrial Production:: In industrial settings, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may be synthesized using continuous-flow processes or large-scale batch reactions. Optimization of reaction parameters ensures efficient production.
Chemical Reactions Analysis
Reactivity:: This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring may yield the corresponding amine.
Substitution: Substituents on the pyrazole ring can be modified through substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to the corresponding amine.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
-
Breast Cancer (MCF-7 and MDA-MB-231): The compound showed significant cytotoxic effects, inducing apoptosis in a dose-dependent manner.
"The introduction of electron-withdrawing groups in the structure enhanced antitumor activity" .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential. It has shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting its utility in treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
A study investigated the mechanism of action of this compound on leukemia cell lines. The findings revealed that the compound induced cell cycle arrest at the G0-G1 phase and increased apoptosis rates compared to control treatments.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| MDA-MB-231 | 2.41 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers.
| Treatment Group | Paw Swelling Reduction (%) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 0 | 200 |
| Compound | 45 | 110 |
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways related to cancer, inflammation, or other biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Key Structural and Functional Differences:
Core Heterocycles: The target compound’s pyrazole-thiadiazole scaffold differs from triazole-thiadiazole hybrids (e.g., compound 52 in ), which exhibit broader antimicrobial spectra due to increased π-π stacking with bacterial enzymes.
Substituent Effects :
- The cyclopropyl group on the thiadiazole ring (target compound) enhances lipophilicity compared to phenyl or chlorophenyl substituents in analogs like 6d , possibly improving membrane permeability.
- Thiophen-2-yl substitution at pyrazole position 3 (target) vs. acrylamido-thiophene (7d ): The latter’s conjugated system may facilitate redox-mediated anticancer mechanisms.
Bioactivity Trends: Thiadiazole-carboxamides with electron-withdrawing groups (e.g., cyano in 7d ) show stronger pro-apoptotic effects, while electron-donating groups (e.g., methyl in the target compound) may prioritize metabolic stability over potency. Antimicrobial activity correlates with sulfur-rich scaffolds (thiadiazole + thiophene) as seen in compound 52 , suggesting the target compound may also disrupt bacterial membrane integrity.
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a thiadiazole ring and a pyrazole moiety. The molecular formula is , and it features a cyclopropyl group that contributes to its biological properties.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. A review highlighted various thiadiazole derivatives that showed efficacy against multiple cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that certain thiadiazole compounds reduced cell viability in human leukemia (HL-60, U937) and melanoma (SK-MEL-1) cells, indicating their potential as anticancer agents .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptosis-related proteins .
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:
- COX Inhibition : Compounds similar to this compound have been reported to exhibit selective COX-2 inhibition, which is desirable for reducing inflammation without affecting COX-1 activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. A recent study on pyrazole-based compounds identified specific structural features that enhance potency:
| Compound | IC50 Value (μM) | Activity Description |
|---|---|---|
| 7k | 0.076 - 0.12 | Potent antiproliferative activity against multiple cancer cell lines |
| CA-4 | 0.016 - 0.035 | Positive control with known anticancer activity |
The study indicated that modifications at the N-1 position of the pyrazole ring significantly impact the compound's efficacy against cancer cells .
Case Studies
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of thiadiazole derivatives in reducing tumor growth. One study reported a significant reduction in tumor size when treated with a related thiadiazole compound compared to control groups .
- Toxicity Assessments : Acute toxicity studies have shown that certain derivatives possess high LD50 values (>2000 mg/kg), suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
